Gentamicin sulphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

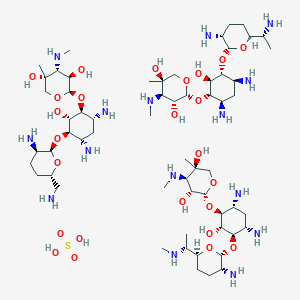

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(aminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1R)-1-(methylamino)ethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H43N5O7.C20H41N5O7.C19H39N5O7.H2O4S/c1-9(25-3)13-6-5-10(22)19(31-13)32-16-11(23)7-12(24)17(14(16)27)33-20-15(28)18(26-4)21(2,29)8-30-20;1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19;1-19(27)7-28-18(13(26)16(19)24-2)31-15-11(23)5-10(22)14(12(15)25)30-17-9(21)4-3-8(6-20)29-17;1-5(2,3)4/h9-20,25-29H,5-8,22-24H2,1-4H3;8-19,25-28H,4-7,21-24H2,1-3H3;8-18,24-27H,3-7,20-23H2,1-2H3;(H2,1,2,3,4)/t9-,10-,11+,12-,13+,14+,15-,16-,17+,18-,19-,20-,21+;8-,9-,10+,11-,12+,13+,14-,15-,16+,17-,18-,19-,20+;8-,9+,10-,11+,12-,13+,14+,15-,16+,17+,18+,19-;/m110./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEIXVOBVLKYNT-HDZPSJEVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N.CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)NC.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N.C[C@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)NC.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CN)N)N)N)O.OS(=O)(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H125N15O25S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1488.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-41-0 | |

| Record name | Gentamicin, sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Gentamicin Sulphate in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the antibacterial activity of gentamicin (B1671437) sulphate. It delves into its interaction with the bacterial ribosome, the subsequent disruption of protein synthesis, and the experimental methodologies used to elucidate these processes. All quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate understanding.

Introduction: Gentamicin, a Potent Aminoglycoside

Gentamicin is a broad-spectrum aminoglycoside antibiotic that exhibits bactericidal activity against a wide range of Gram-negative and some Gram-positive bacteria. It is a mixture of several related components, primarily gentamicin C1, C1a, and C2. Its efficacy stems from its ability to irreversibly bind to the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately, cell death. This guide will explore the intricate details of this mechanism.

Cellular Uptake: Breaching the Bacterial Defenses

Gentamicin's journey to its intracellular target begins with its transport across the bacterial cell envelope. In Gram-negative bacteria, this is a multi-step process:

-

Outer Membrane Permeation: Gentamicin, a polycationic molecule, initially interacts with and disrupts the lipopolysaccharide (LPS) layer of the outer membrane. This process is facilitated by the displacement of divalent cations that stabilize the LPS, creating transient pores through which the antibiotic can pass.

-

Periplasmic Space Traverse: Once across the outer membrane, gentamicin traverses the periplasmic space.

-

Inner Membrane Transport: The final and crucial step is the energy-dependent transport across the inner cytoplasmic membrane. This transport is coupled to the electron transport chain and is oxygen-dependent, which explains why anaerobic bacteria are intrinsically resistant to aminoglycosides.

The initial, energy-independent uptake phase is concentration-dependent, while the subsequent energy-dependent phases are saturable.

The Primary Target: The Bacterial 30S Ribosomal Subunit

The core of gentamicin's mechanism of action lies in its high-affinity binding to the 30S ribosomal subunit, a key component of the bacterial protein synthesis machinery.

Binding Site and Molecular Interactions

Gentamicin binds specifically to the A-site (aminoacyl-tRNA site) on the 16S ribosomal RNA (rRNA) of the 30S subunit. This binding pocket is a highly conserved region, explaining the broad spectrum of activity of gentamicin.

Key molecular interactions include:

-

Hydrogen Bonding: A network of hydrogen bonds forms between the amino and hydroxyl groups of the gentamicin molecule and specific nucleotides of the 16S rRNA, primarily involving universally conserved residues such as A1492 and A1493.

-

Conformational Change: The binding of gentamicin induces a significant conformational change in the A-site. It forces the bases of nucleotides A1492 and A1493 to flip out from their normal stacked position within the rRNA helix. This "flipped-out" conformation mimics the state of the ribosome when a correct (cognate) aminoacyl-tRNA is bound, even in its absence.

This conformational lock is central to the disruptive effects of gentamicin on protein synthesis.

Figure 1: Signaling pathway of gentamicin's mechanism of action.

Disruption of Protein Synthesis: The Core Antibacterial Effect

Gentamicin's interaction with the ribosomal A-site triggers a cascade of events that severely impair protein synthesis, leading to the bactericidal outcome.

Induction of Codon Misreading

The gentamicin-induced conformational change in the A-site lowers the accuracy of the ribosome's decoding process. This leads to the frequent misincorporation of incorrect amino acids into the growing polypeptide chain. The ribosome, locked in a "cognate-like" state, accepts near-cognate aminoacyl-tRNAs that it would normally reject. This results in the synthesis of aberrant, non-functional, or even toxic proteins.

Premature Termination of Translation

In addition to causing misreading, gentamicin can also lead to the premature termination of translation. The binding of the antibiotic can interfere with the translocation of the ribosome along the mRNA, causing it to stall and dissociate from the mRNA template. This results in the production of truncated, incomplete proteins.

The Bactericidal Cascade

The accumulation of misfolded and truncated proteins within the bacterial cell has several detrimental consequences:

-

Disruption of Cellular Processes: Aberrant proteins can interfere with essential metabolic pathways and cellular functions.

-

Membrane Damage: There is evidence to suggest that the insertion of faulty proteins into the cell membrane can compromise its integrity, leading to increased permeability and leakage of essential cellular components.

-

Induction of an Envelope Stress Response: The accumulation of abnormal proteins can trigger a stress response that, when overwhelmed, contributes to cell death.

This multi-faceted disruption of cellular homeostasis culminates in the potent bactericidal effect of gentamicin.

Quantitative Data on Gentamicin's Activity

The following tables summarize key quantitative data related to the interaction of gentamicin with the bacterial ribosome and its inhibitory effects on protein synthesis.

Table 1: Binding Affinities (Kd) of Gentamicin Components to the Ribosomal A-Site

| Gentamicin Component | Dissociation Constant (Kd) (µM) | Bacterial Strain | Method |

| Gentamicin C1a | ~0.01 | E. coli | Chemical Footprinting |

| Gentamicin C2 | ~0.025 | E. coli | Chemical Footprinting |

| Gentamicin C1 | ~0.5 | E. coli | Chemical Footprinting |

| Gentamicin C2 (Class 1 site) | 0.6 | E. coli MRE600 | Equilibrium Dialysis |

| Gentamicin C2 (Class 2 sites) | 10 | E. coli MRE600 | Equilibrium Dialysis |

Data compiled from studies by Recht et al. (1999) and Tangy et al. (1985).

Table 2: In Vitro Protein Synthesis Inhibition (IC50) by Gentamicin Components

| Gentamicin Component | IC50 (µM) | In Vitro System |

| Gentamicin C1a | Not explicitly found | E. coli cell-free |

| Gentamicin C2 | Not explicitly found | E. coli cell-free |

| Gentamicin C1 | Not explicitly found | E. coli cell-free |

Table 3: Gentamicin-Induced Readthrough of Premature Stop Codons

| Mutation (Stop Codon) | Basal Readthrough (%) | Gentamicin-Induced Readthrough (%) | Fold Increase | Cell Line |

| R1162X (UGA) | <0.03 | ~0.3 | ~10 | Not Specified |

| G542X (UGA) | <0.03 | ~0.45 | ~15 | Not Specified |

| W1282X (UGA) | ~0.3 | ~0.9 | ~3 | Not Specified |

| Y122X (UAA) | ~1.5 | Not explicitly stated | Not explicitly stated | Not Specified |

Data from a study on cystic fibrosis mutations by Sermet-Gaudelus et al. (2007).

Experimental Protocols for Studying Gentamicin's Mechanism of Action

Several key experimental techniques are employed to investigate the molecular details of gentamicin's interaction with the ribosome and its consequences.

Ribosome Isolation and Purification

Objective: To obtain pure and active 70S ribosomes and 30S subunits from bacterial cells.

Methodology:

-

Cell Culture and Lysis: Grow a suitable bacterial strain (e.g., E. coli MRE600) to mid-log phase, harvest the cells by centrifugation, and lyse them using a French press or sonication in a lysis buffer containing appropriate salts and a low concentration of Mg²⁺.

-

Clarification: Centrifuge the lysate at low speed to remove cell debris.

-

Ribosome Pelleting: Layer the supernatant onto a sucrose (B13894) cushion and pellet the ribosomes by ultracentrifugation.

-

High-Salt Wash: Resuspend the ribosome pellet in a buffer with high salt concentration (e.g., 1M NH₄Cl) to remove associated proteins, followed by another round of ultracentrifugation.

-

Subunit Dissociation: Resuspend the washed 70S ribosomes in a buffer with a low Mg²⁺ concentration to induce dissociation into 30S and 50S subunits.

-

Sucrose Density Gradient Centrifugation: Layer the dissociated ribosomes onto a sucrose gradient (e.g., 10-40%) and separate the subunits by ultracentrifugation.

-

Fractionation and Analysis: Fractionate the gradient and identify the 30S and 50S subunit peaks by monitoring absorbance at 260 nm.

-

Concentration and Storage: Pool the fractions containing the desired subunits, concentrate them, and store at -80°C.

Chemical Footprinting

Objective: To identify the binding site of gentamicin on the 16S rRNA.

Methodology:

-

Complex Formation: Incubate purified 30S ribosomal subunits with varying concentrations of gentamicin.

-

Chemical Modification: Treat the ribosome-gentamicin complexes with a chemical probe that modifies accessible rRNA bases (e.g., dimethyl sulfate (B86663) - DMS, which methylates adenines and cytosines).

-

RNA Extraction: Extract the rRNA from the treated complexes.

-

Primer Extension: Use a radiolabeled DNA primer that is complementary to a region downstream of the expected binding site to perform reverse transcription. The reverse transcriptase will stop at the modified bases.

-

Gel Electrophoresis and Autoradiography: Separate the resulting cDNA fragments on a sequencing gel. The positions where reverse transcription is blocked indicate the modified bases. A "footprint" (protection from modification) will be observed at the gentamicin binding site.

Figure 2: Experimental workflow for chemical footprinting.

In Vitro Translation Inhibition Assay

Objective: To quantify the inhibitory effect of gentamicin on protein synthesis.

Methodology:

-

Prepare a Cell-Free Extract: Prepare a crude S30 extract from a suitable bacterial strain, which contains all the necessary components for translation.

-

Set up the Reaction: In a reaction tube, combine the S30 extract, a buffer system, amino acids (one of which is radiolabeled, e.g., ³⁵S-methionine), an energy source (ATP and GTP), and a template mRNA (e.g., coding for luciferase).

-

Add Inhibitor: Add varying concentrations of gentamicin to the reaction tubes. Include a no-gentamicin control.

-

Incubation: Incubate the reactions at 37°C to allow for protein synthesis.

-

Precipitation and Scintillation Counting: Stop the reaction and precipitate the newly synthesized proteins (e.g., using trichloroacetic acid). Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of protein synthesis inhibition against the gentamicin concentration to determine the IC50 value.

Primer Extension Inhibition (Toe-Printing) Assay

Objective: To map the position of the ribosome on an mRNA template in the presence of gentamicin.

Methodology:

-

Assemble Translation Initiation Complexes: Incubate mRNA, purified 70S ribosomes or 30S subunits, and initiator tRNA (tRNAfMet) in the presence or absence of gentamicin.

-

Primer Annealing: Anneal a radiolabeled DNA primer to the 3' end of the mRNA.

-

Reverse Transcription: Add reverse transcriptase to the mixture. The enzyme will synthesize a cDNA strand complementary to the mRNA template.

-

Ribosome Stalling: The reverse transcriptase will be physically blocked by the ribosome, resulting in a truncated cDNA product, the "toe-print."

-

Gel Electrophoresis and Autoradiography: Separate the cDNA products on a sequencing gel. The length of the toe-print fragment indicates the precise position of the leading edge of the ribosome on the mRNA.

Logical Relationships in Gentamicin's Bactericidal Action

The bactericidal effect of gentamicin is a multi-step process that begins with the specific binding to its target and culminates in cell death.

Gentamicin Sulphate: An In-depth Technical Guide to its Spectrum of Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectrum of activity of Gentamicin (B1671437) sulphate, an aminoglycoside antibiotic with significant clinical applications. The document details its mechanism of action, the molecular basis of bacterial resistance, and standardized experimental protocols for its evaluation. Quantitative data on its efficacy against a range of clinically relevant bacteria are presented in structured tables for ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to facilitate a deeper understanding of the underlying processes.

Spectrum of Activity

Gentamicin is a broad-spectrum antibiotic, primarily effective against a wide range of aerobic Gram-negative bacteria and some Gram-positive organisms.[1] Its bactericidal activity is concentration-dependent, meaning higher concentrations lead to a greater rate of bacterial killing.[2] Gentamicin is frequently employed in the treatment of serious infections such as septicemia, neonatal sepsis, meningitis, and infections of the urinary tract, respiratory tract, skin, bone, and soft tissues.[3][4]

The in-vitro activity of gentamicin can be significantly reduced under anaerobic or hypercapnic conditions.[5] This is because the transport of gentamicin across the bacterial cell membrane is an oxygen-dependent process.[2] Consequently, gentamicin is not effective against anaerobic bacteria.[2]

Gram-Negative Bacteria

Gentamicin exhibits potent activity against many clinically important aerobic Gram-negative bacilli. This includes the majority of the Enterobacteriaceae family, such as Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Serratia marcescens.[6][7] It is also active against Pseudomonas aeruginosa.[3][6]

Gram-Positive Bacteria

The activity of gentamicin against Gram-positive bacteria is more limited. It is effective against Staphylococcus aureus, including some methicillin-resistant strains (MRSA).[6][8] However, its efficacy against streptococci and enterococci is generally weak when used as a monotherapy.[3] The combination of gentamicin with a cell wall-active antibiotic, such as a penicillin or vancomycin, often results in synergistic bactericidal activity against these organisms, particularly in the treatment of endocarditis.[2] This synergy is attributed to the increased uptake of gentamicin following cell wall damage by the beta-lactam antibiotic.[2]

Ineffective Against

Gentamicin is not effective against the following:

-

Anaerobic bacteria: As mentioned, its uptake mechanism is oxygen-dependent.[2]

-

Atypical bacteria: Organisms such as Mycoplasma and Chlamydia lack a conventional cell wall, a key component for gentamicin's full bactericidal effect.

-

Most streptococcal species: Including Streptococcus pneumoniae and Group D streptococci, when used as a single agent.[3]

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the Minimum Inhibitory Concentration (MIC) ranges of gentamicin against various clinically relevant bacteria. MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. These values are essential for determining the susceptibility of an organism to the antibiotic and for guiding clinical therapy. The data is compiled from various sources, including the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, as well as peer-reviewed literature.

Table 1: Gentamicin MIC Ranges for Gram-Negative Bacteria

| Organism | MIC Range (µg/mL) | CLSI Breakpoints (Susceptible/Intermediate/Resistant) (µg/mL) | EUCAST Breakpoints (Susceptible/Resistant) (µg/mL) |

| Escherichia coli | 0.25 - >256[9][10] | ≤2 / 4 / ≥8[5] | ≤2 / >4 |

| Pseudomonas aeruginosa | 0.25 - >512[3] | ≤4 / 8 / ≥16[11] | ≤4 / >4 |

| Klebsiella pneumoniae | <0.25 - >1024[12][13] | ≤2 / 4 / ≥8[14] | ≤2 / >4 |

| Proteus mirabilis | 1.0 - 8[15] | ≤2 / 4 / ≥8[5] | ≤2 / >4 |

| Serratia marcescens | 0.5 - >128[16][17][18] | ≤2 / 4 / ≥8[5] | ≤2 / >4 |

| Acinetobacter baumannii | 0.25 - ≥512[2][19][20] | ≤4 / 8 / ≥16 | ≤4 / >4 |

Table 2: Gentamicin MIC Ranges for Gram-Positive Bacteria

| Organism | MIC Range (µg/mL) | CLSI Breakpoints (Susceptible/Intermediate/Resistant) (µg/mL) | EUCAST Breakpoints (Susceptible/Resistant) (µg/mL) |

| Staphylococcus aureus | 0.06 - >128[6][21] | ≤1 / 2-128 / ≥128 (High-level) | ≤1 / >1 (High-level screening) |

| Enterococcus faecalis | 4 - >1024[7][22][23][24] | ≤500 / >500 (High-level) | ≤256 / >256 (High-level screening) |

Mechanism of Action

Gentamicin exerts its bactericidal effect by irreversibly binding to the bacterial 30S ribosomal subunit, which is a crucial component of the protein synthesis machinery.[7][12][25] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA, leading to the production of non-functional or toxic proteins.[12][25] The accumulation of these aberrant proteins disrupts the integrity of the bacterial cell membrane, ultimately leading to cell death.[26]

Mechanisms of Resistance

Bacterial resistance to gentamicin can occur through several mechanisms, which can be intrinsic or acquired. The most common mechanisms include enzymatic modification of the antibiotic, alteration of the ribosomal target site, and reduced intracellular concentration of the drug.[11][26]

-

Enzymatic Modification: Bacteria may acquire genes that encode for aminoglycoside-modifying enzymes (AMEs). These enzymes inactivate gentamicin by adding chemical groups, such as acetyl, phosphate, or adenyl groups, to the antibiotic molecule, preventing it from binding to the ribosome.[10][11]

-

Target Site Alteration: Mutations in the genes encoding the 16S rRNA component of the 30S ribosomal subunit can reduce the binding affinity of gentamicin, thereby conferring resistance.[11]

-

Reduced Uptake and Efflux: Decreased permeability of the bacterial cell membrane can limit the entry of gentamicin into the cell. Additionally, some bacteria possess efflux pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target.[10][27]

Experimental Protocols

The in vitro activity of gentamicin is primarily determined using two standardized methods: broth microdilution for determining the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method for assessing susceptibility.

Broth Microdilution for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of gentamicin in a liquid growth medium.

Protocol:

-

Prepare Gentamicin Dilutions: A series of twofold dilutions of gentamicin sulphate are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Prepare Bacterial Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Each well containing the gentamicin dilutions is inoculated with the bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of gentamicin that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of a bacterium to gentamicin by measuring the zone of growth inhibition around a disk impregnated with a specific amount of the antibiotic.

Protocol:

-

Prepare Bacterial Lawn: A standardized bacterial inoculum (0.5 McFarland) is uniformly swabbed onto the surface of a Mueller-Hinton agar (B569324) plate.

-

Apply Gentamicin Disk: A paper disk containing a standardized amount of gentamicin (typically 10 µg) is placed on the inoculated agar surface.

-

Incubation: The plate is incubated at 35 ± 2°C for 16-20 hours.

-

Measure Zone of Inhibition: The diameter of the zone of no bacterial growth around the disk is measured in millimeters.

-

Interpretation: The measured zone diameter is compared to standardized interpretive charts (e.g., from CLSI or EUCAST) to determine if the organism is susceptible, intermediate, or resistant to gentamicin.

References

- 1. Comparative Pharmacodynamics of Gentamicin against Staphylococcus aureus and Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of Sub-Minimum Inhibitory Concentrations of Gentamicin on Alginate Produced by Clinical Isolates of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. Table 1. Breakpoints revision in CLSI M100 – Annals of Clinical Microbiology [acm.or.kr]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nicd.ac.za [nicd.ac.za]

- 9. Evaluation of Single and Multi-Strain Probiotics with Gentamicin Against E. coli O157:H7: Insights from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2023 AST: CLSI M100 ED33 Updates | News | CLSI [clsi.org]

- 12. Frontiers | High-Level Aminoglycoside Resistance in Human Clinical Klebsiella pneumoniae Complex Isolates and Characteristics of armA-Carrying IncHI5 Plasmids [frontiersin.org]

- 13. Exploration of Antimicrobial Peptides in the Treatment of Gentamicin-Resistant Klebsiella pneumoniae Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Impact of the Recent Clinical and Laboratory Standards Institute Breakpoint Changes on the Antimicrobial Spectrum of Aminoglycosides and the Activity of Plazomicin Against Multidrug-Resistant and Carbapenem-Resistant Enterobacterales From United States Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. redalyc.org [redalyc.org]

- 16. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 17. mdpi.com [mdpi.com]

- 18. clinmedjournals.org [clinmedjournals.org]

- 19. researchgate.net [researchgate.net]

- 20. openmicrobiologyjournal.com [openmicrobiologyjournal.com]

- 21. academic.oup.com [academic.oup.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Bactericidal Activity of Gentamicin against Enterococcus faecalis In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 24. journals.asm.org [journals.asm.org]

- 25. researchgate.net [researchgate.net]

- 26. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]

- 27. academic.oup.com [academic.oup.com]

The Discovery and Origin of Gentamicin Sulphate from Micromonospora purpurea: A Technical Guide

Abstract

Gentamicin (B1671437), a cornerstone aminoglycoside antibiotic in the global fight against severe bacterial infections, originates from the complex metabolic processes of the Gram-positive bacterium Micromonospora purpurea. This in-depth technical guide provides a comprehensive overview of the discovery, biosynthesis, and isolation of gentamicin sulphate. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows to facilitate a deeper understanding and further research in this field.

Introduction: The Dawn of a Potent Antibiotic

The discovery of gentamicin in 1963 by Weinstein, Luedemann, and their colleagues at the Schering Corporation marked a significant milestone in antibiotic research.[1] The antibiotic was isolated from fermentation broths of Micromonospora purpurea, a species of Actinobacteria found in soil samples.[1][2] This discovery unveiled a new, potent weapon against a broad spectrum of Gram-positive and Gram-negative bacteria, including notoriously difficult-to-treat pathogens.[1]

Gentamicin is not a single compound but a complex of closely related aminoglycoside structures, primarily the gentamicin C complex.[2][3] The major, clinically significant components of this complex are gentamicin C1, C1a, C2, and C2a.[2] These components share a common 2-deoxystreptamine (B1221613) core structure but differ in the methylation patterns on the purpurosamine sugar moiety, a subtlety that significantly influences their antibacterial activity and pharmacokinetic profiles.

The Producing Microorganism: Micromonospora purpurea

Micromonospora purpurea is a filamentous bacterium belonging to the order Actinomycetales. It is characterized by the formation of single spores on its substrate mycelium and a lack of aerial mycelium. The name purpurea is derived from the purple pigment produced by the organism during its growth.

Biosynthesis of the Gentamicin Complex

The biosynthesis of the gentamicin C complex is a multi-step enzymatic process. The pathway begins with the formation of the central 2-deoxystreptamine (2-DOS) ring, followed by glycosylation events and a series of modifications, including methylations and aminations, to produce the final active components.

A key intermediate in the pathway is gentamicin X2, which serves as a branch point leading to the various C components. The methylation steps are crucial in determining the final composition of the gentamicin complex. Two key methyltransferase enzymes, GenK and GenL, are responsible for the differential methylation of the purpurosamine ring, leading to the formation of the different C components.[3][4][5][6]

Below is a diagram illustrating the key steps in the gentamicin C complex biosynthetic pathway.

Caption: Simplified biosynthetic pathway of the gentamicin C complex.

Fermentation for Gentamicin Production

The production of gentamicin is achieved through submerged fermentation of Micromonospora purpurea under controlled conditions. Optimization of fermentation parameters is critical for maximizing the yield of the antibiotic complex.

Quantitative Data on Fermentation Parameters

The following table summarizes key fermentation parameters and their impact on gentamicin production.

| Parameter | Optimal Value/Range | Effect on Production | Reference |

| Carbon Source | Potato Starch, Glucose | Potato starch supports good cell growth, while glucose is optimal for gentamicin production.[1] | [1] |

| Nitrogen Source | Soybean Meal, Fodder Yeast | Organic nitrogen sources are generally superior to inorganic sources for both growth and antibiotic production.[1][7][8] | [1][7][8] |

| Initial pH | 7.0 - 7.5 | Essential for initiating the fermentation process effectively.[7][8] | [7][8] |

| Production pH | 6.8 - 7.2 | The optimal pH for cell growth is around 7.2, while gentamicin production is favored at a slightly lower pH of 6.8.[1] | [1] |

| Temperature | 28 - 37°C | The optimal temperature can vary depending on the stage of fermentation, with a range of 35-37°C for initial growth and 34-35°C for the production phase.[9][10] | [9][10] |

| Dissolved Oxygen | High | Oxygen is a critical factor for achieving high gentamicin yields.[1] | [1] |

| Cobalt (CoCl₂) | ~0.006 g/L | Acts as a stimulant for gentamicin production.[1] | [1] |

Experimental Protocol: Shake Flask Fermentation

This protocol provides a general procedure for the laboratory-scale production of gentamicin in shake flasks.

1. Inoculum Preparation (Seed Culture): a. Prepare a seed culture medium containing (per liter): 10 g glucose, 24 g soluble starch, 5 g yeast extract, 5 g tryptone, 3 g beef extract, and 2 g calcium carbonate. b. Inoculate the sterile seed medium with a lyophilized culture or a slant of Micromonospora purpurea. c. Incubate at 35°C for 48-72 hours on a rotary shaker at 280 rpm.[1]

2. Production Medium Preparation: a. Prepare the production medium containing (per liter): 30 g potato starch, 30 g soybean meal, and 0.5 g cobalt chloride. b. Adjust the initial pH to 7.0-7.5. c. Sterilize the medium by autoclaving at 121°C for 20 minutes.[1]

3. Fermentation: a. Inoculate the sterile production medium with 5% (v/v) of the seed culture. b. Incubate the fermentation culture at 28°C for 6-7 days on a rotary shaker at 280 rpm.[1] c. Monitor the pH and adjust as necessary to maintain it within the optimal range for production (6.8-7.2).

Workflow for Shake Flask Fermentation:

Caption: General workflow for gentamicin production via shake flask fermentation.

Extraction and Purification of this compound

Following fermentation, the gentamicin complex is extracted from the broth and purified to isolate the active components. The basic nature of gentamicin allows for effective purification using cation-exchange chromatography.

Experimental Protocol: Extraction and Ion-Exchange Chromatography

1. Extraction from Fermentation Broth: a. Acidify the whole fermentation broth to pH 2.0-2.5 with sulfuric acid. b. Stir for 30 minutes to release the gentamicin from the mycelia. c. Separate the mycelia and other solids by centrifugation or filtration. d. Adjust the pH of the supernatant to 7.8-8.0 with sodium hydroxide (B78521).

2. Cation-Exchange Chromatography: a. Resin: Use a strong cation-exchange resin (e.g., Dowex 50W X8). b. Column Preparation: Pack a column with the resin and equilibrate it with deionized water or a low concentration buffer. c. Loading: Apply the clarified and pH-adjusted fermentation broth to the column. d. Washing: Wash the column with deionized water to remove unbound impurities. e. Elution: Elute the bound gentamicin components using a gradient of ammonium (B1175870) hydroxide or a salt solution (e.g., sodium chloride). The different gentamicin components will elute at different concentrations due to their slight differences in charge. f. Fraction Collection: Collect fractions and analyze them for gentamicin content. g. Desalting: Pool the gentamicin-containing fractions and desalt them using a suitable method, such as gel filtration or reverse osmosis. h. Sulphate Salt Formation: Convert the purified gentamicin base to the sulphate salt by adding sulfuric acid and then lyophilize or precipitate the final product.

Workflow for Gentamicin Purification:

Caption: A typical workflow for the extraction and purification of gentamicin.

Analysis of Gentamicin Components

Due to the structural similarity of the gentamicin components and their lack of a strong UV chromophore, their analysis requires specialized chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or with pre-column derivatization for UV or fluorescence detection are the methods of choice.

Quantitative Data on Gentamicin Component Composition

The relative abundance of the major gentamicin C components can vary depending on the fermentation conditions and the specific strain of Micromonospora purpurea. The United States Pharmacopeia (USP) provides specifications for the composition of this compound.

| Component | USP Specification (% of total gentamicin C) |

| Gentamicin C1 | 25 - 50% |

| Gentamicin C1a | 10 - 35% |

| Gentamicin C2 + C2a | 25 - 55% |

Source: U.S. Pharmacopeia[2]

Experimental Protocol: HPLC-MS Analysis of Gentamicin Components

This protocol outlines a general method for the separation and quantification of gentamicin C components using HPLC with mass spectrometric detection.

1. Sample Preparation: a. Accurately weigh and dissolve the this compound sample in deionized water to a known concentration (e.g., 1 mg/mL). b. Further dilute the sample with the mobile phase to a suitable concentration for analysis.

2. HPLC-MS Conditions: a. Column: A C18 reversed-phase column is commonly used. b. Mobile Phase: A gradient elution is typically employed using a mobile phase containing an ion-pairing agent such as trifluoroacetic acid (TFA) in water (Solvent A) and acetonitrile (B52724) (Solvent B). c. Flow Rate: A typical flow rate is 0.2-0.5 mL/min. d. Column Temperature: Maintain the column at a constant temperature, for example, 30°C. e. Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode. Monitor the specific m/z values for each gentamicin component.

3. Data Analysis: a. Identify each gentamicin component based on its retention time and specific m/z value. b. Quantify each component by integrating the peak area from the extracted ion chromatogram and comparing it to a calibration curve prepared with certified reference standards.

Conclusion and Future Perspectives

The discovery of gentamicin from Micromonospora purpurea has had a profound and lasting impact on the treatment of bacterial infections. The intricate biosynthetic pathway leading to the gentamicin complex continues to be an area of active research, with metabolic engineering efforts focused on improving the yield of specific, more desirable components.[3][4][5][6] Advances in fermentation technology and downstream processing are also crucial for ensuring a stable and cost-effective supply of this essential antibiotic. This technical guide provides a solid foundation for professionals in the field to build upon, fostering further innovation in the production and application of gentamicin.

References

- 1. msk.or.kr [msk.or.kr]

- 2. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. [PDF] Exclusive Production of Gentamicin C1a from Micromonospora purpurea by Metabolic Engineering | Semantic Scholar [semanticscholar.org]

- 7. The fermentative production of gentamicins by Micromonospora purpurea (1974) | Abou-Zeid A. Abou-Zeid | 5 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. CN111961699A - Method for producing low-impurity gentamicin by short-period fermentation of micromonospora purpurea - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Properties and Structure of Gentamicin Sulphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gentamicin (B1671437) sulphate is a broad-spectrum aminoglycoside antibiotic complex produced by the fermentation of Micromonospora purpurea or M. echinospora.[1][2] It is a critical therapeutic agent used in the treatment of severe infections caused by Gram-negative and some Gram-positive bacteria.[3][4] Its mechanism of action involves the inhibition of protein synthesis by binding to the 30S ribosomal subunit, leading to misreading of mRNA and subsequent bacterial cell death.[4][5][6][7] This guide provides a comprehensive overview of the chemical properties and structural features of Gentamicin sulphate, intended to support research and development activities.

Chemical and Physical Properties

This compound is a white to buff-colored, hygroscopic powder.[5][8] It is a complex mixture of the sulphate salts of several related aminoglycoside compounds.[1][5] The main components are gentamicins C1, C1a, C2, C2a, and C2b.[1][3][9]

Table 1: Quantitative Chemical and Physical Properties of this compound

| Property | Value | References |

| Appearance | White to buff-colored powder | [5][8] |

| Hygroscopicity | Hygroscopic | [5][8] |

| Melting Point | 218-237 °C | [5][10][11][12][13] |

| Solubility | Freely soluble in water (50 mg/mL); Insoluble in lipids and organic solvents like alcohol and acetone. | [5][7][11][14][15] |

| pH (4% aqueous solution) | 3.5 - 6.0 | [5][8][14] |

| Specific Rotation [α]D | +107° to +121° | [2][16] |

| pKa (Strongest Acidic) | 12.55 | [17] |

| pKa (Strongest Basic) | 10.12 | [17] |

| LogP | -1.6 to -3.1 | [17] |

Chemical Structure

The core structure of the gentamicin C components consists of a 2-deoxystreptamine (B1221613) ring linked to a garosamine (B1245194) and a purpurosamine moiety.[18] The individual components of the gentamicin C complex differ in their degree of methylation at the C-6' position of the purpurosamine ring.[18]

-

Gentamicin C1: Contains two methyl groups at the 6' position.[18]

-

Gentamicin C1a: Lacks any methyl groups at the 6' position.[18]

-

Gentamicin C2: Possesses a single methyl group at the 6' position.[18]

-

Gentamicin C2a and C2b: Are also components of the complex.[3][9]

Table 2: Molecular Formula and Molecular Weight of Major Gentamicin C Components

| Component | R1 | R2 | Molecular Formula (Base) | Molecular Weight (Base, g/mol ) | References |

| Gentamicin C1 | CH3 | CH3 | C21H43N5O7 | 477.60 | [18][19] |

| Gentamicin C1a | H | H | C19H39N5O7 | 449.55 | [18][19] |

| Gentamicin C2 | CH3 | H | C20H41N5O7 | 463.57 | [18][19] |

| Gentamicin C2a | --- | --- | C20H41N5O7 | 463.57 | [10] |

| Gentamicin C2b | --- | --- | C20H41N5O7 | 463.57 | [3] |

Note: The molecular weights provided are for the free base forms. The sulphate salt will have a higher molecular weight.

Experimental Protocols for Structural Elucidation and Analysis

The analysis of this compound is challenging due to the lack of a UV-absorbing chromophore in its components.[3][20] Consequently, analytical methods often involve mass spectrometry, derivatization, or specialized detectors.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the separation, identification, and quantification of the different gentamicin components without the need for derivatization.[3][21]

Methodology:

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is commonly used.[22]

-

Mobile Phase: Gradient elution is often employed. A common mobile phase consists of an aqueous solution of an ion-pairing agent like trifluoroacetic acid (TFA) and an organic modifier such as acetonitrile (B52724).[23][24] For example, a simple eluent can be 100 mM TFA.[23] The addition of a small percentage of acetonitrile can reduce the analysis time.[23]

-

Flow Rate: Typically around 0.3 - 0.5 mL/min.

-

Injection Volume: 1 - 10 µL.

-

-

Mass Spectrometry Conditions:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for the structural elucidation and quantification of the gentamicin components without the need for reference standards for each component.[26] Both ¹H and ¹³C NMR can be utilized.

Methodology:

-

Sample Preparation:

-

Dissolve the this compound sample in deuterium (B1214612) oxide (D₂O).[17]

-

An internal standard such as sodium 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) can be used for ¹H NMR.[17]

-

-

NMR Acquisition:

-

Spectra are recorded on a high-field NMR spectrometer (e.g., 600 MHz).[26]

-

Characteristic signals in both ¹H and ¹³C spectra that do not overlap with other signals can be used as spectral markers for each gentamicin component.[26] The normalized integrated intensities of these signals correspond to the mole fractions of the analytes.[26]

-

Infrared (IR) Spectroscopy

FTIR spectroscopy can be used for the identification of this compound and to confirm the presence of key functional groups.

Methodology:

-

Sample Preparation:

-

The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.[27]

-

-

Spectral Interpretation:

Conclusion

This technical guide has provided a detailed overview of the chemical properties and structural aspects of this compound. A thorough understanding of these characteristics, along with the appropriate analytical methodologies, is essential for the quality control, formulation development, and ongoing research of this important antibiotic. The complex nature of this multi-component drug necessitates the use of advanced analytical techniques to ensure its safety and efficacy.

References

- 1. Gentamicin Sulfate | C60H125N15O25S | CID 9855350 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drugfuture.com [drugfuture.com]

- 3. lcms.cz [lcms.cz]

- 4. selleckchem.com [selleckchem.com]

- 5. Gentamicin sulfate | 1405-41-0 [chemicalbook.com]

- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. GENTAMYCIN SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. researchgate.net [researchgate.net]

- 10. webbook.nist.gov [webbook.nist.gov]

- 11. Thermo Scientific Chemicals Gentamicin sulfate 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. Gentamicin sulfate CAS#: 1405-41-0 [m.chemicalbook.com]

- 13. Gentamicin Sulfate - C21h45n5o11s | Melting Point: 218-237 °c, Molecular Weight: 575.7 G, Suitable For Cell Culture, Aminoglycoside Antibiotic at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. GENTAMICIN SULFATE USP - PCCA [pccarx.com]

- 16. newdruginfo.com [newdruginfo.com]

- 17. usp-pqmplus.org [usp-pqmplus.org]

- 18. benchchem.com [benchchem.com]

- 19. himedialabs.com [himedialabs.com]

- 20. scispace.com [scispace.com]

- 21. waters.com [waters.com]

- 22. Development and validation of liquid chromatography tandem mass spectrometry methods for the determination of gentamicin, lincomycin, and spectinomycin in the presence of their impurities in pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. Identification of gentamicin impurities by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Identification and Quantification of the Component Composition of the Active Substance Gentamicin Sulfate by 1 Н and 13 С NMR Spectroscopy | Moiseev | Regulatory Research and Medicine Evaluation [vedomostincesmp.ru]

- 27. research.monash.edu [research.monash.edu]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

A Deep Dive into the Gentamicin Sulphate Complex: Understanding the Roles of C1, C1a, and C2 Components

For Researchers, Scientists, and Drug Development Professionals

Gentamicin (B1671437) sulphate, a widely utilized broad-spectrum aminoglycoside antibiotic, is not a single molecular entity but a complex mixture of structurally related components.[1] Produced by the fermentation of Micromonospora purpurea, this mixture's efficacy and safety profile are a composite of its individual constituents.[2][3] The major components of this complex are gentamicins C1, C1a, and C2, along with C2a and C2b.[4] These components differ subtly in their chemical structures, primarily in the methylation patterns on the purpurosamine ring, which can significantly influence their biological activity, including antimicrobial potency and toxicity.[5][6] This technical guide provides an in-depth analysis of the core components of gentamicin sulphate—C1, C1a, and C2—offering a comparative look at their properties, analytical methodologies for their separation, and their collective mechanism of action.

Structural Differences and Relative Abundance

The primary distinction between the major gentamicin components lies in the methylation at the 6' position of the purpurosamine ring.[7] Gentamicin C1 and C2 both possess a methyl group at this position, with C1 being N-methylated.[5] Gentamicin C1a, however, lacks a methyl group at this position.[5] The C2 component itself is a mixture of two stereoisomers, C2 and C2a.[5]

The relative abundance of these components in commercial this compound preparations can vary, which has implications for the therapeutic consistency of the drug product.[8][9] Regulatory bodies like the United States Pharmacopeia (USP) and the British Pharmacopoeia (BP) have set specifications for the composition of this compound to ensure quality and predictability in clinical use.[10][11]

| Component | Structural Feature at 6' Position of Purpurosamine Ring | USP Specified Abundance Range (%)[8][9] | BP Specified Abundance Range (%)[11] |

| Gentamicin C1 | N-methylated | 25 - 50 | 25 - 50 |

| Gentamicin C1a | No methyl group | 10 - 35 | 15 - 40 |

| Gentamicin C2 | Methyl group, free amine | 25 - 55 (sum of C2 and C2a) | 20 - 50 (sum of C2 and C2a) |

Antimicrobial Activity and Mechanism of Action

The antibacterial effect of gentamicin is achieved by inhibiting protein synthesis in susceptible bacteria.[7] The components of the gentamicin complex bind to the 30S subunit of the bacterial ribosome, specifically to the A site.[12][13] This binding interferes with the fidelity of protein synthesis, leading to the production of non-functional or toxic proteins, and ultimately results in bacterial cell death.[7]

While the major components generally exhibit comparable activity against wild-type bacterial strains, significant differences in potency can be observed against bacteria that have developed resistance mechanisms, such as the production of aminoglycoside-modifying enzymes (AMEs).[14] The structural variations among the C1, C1a, and C2 components can affect their susceptibility to these enzymes, leading to variations in their Minimum Inhibitory Concentrations (MICs). One study highlighted that the potency of individual congeners against strains harboring a common AME could differ by as much as 128-fold.[14]

Below is a table summarizing the binding affinities of the gentamicin C components to the 30S ribosomal subunit.

| Component | Binding Affinity to 30S Ribosomal Subunit[12] |

| Gentamicin C1a | Highest affinity |

| Gentamicin C2 | Intermediate affinity |

| Gentamicin C1 | Lowest affinity |

dot

Caption: Mechanism of action of Gentamicin components.

Experimental Protocols

The separation and quantification of the individual components of this compound are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) is the most common analytical technique employed for this purpose.[15][16][17]

Protocol: Separation of Gentamicin Components by HPLC

This protocol is a generalized representation based on common practices described in the literature.[10][15][18][19]

-

Sample Preparation:

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically used.[10][18]

-

Mobile Phase: An ion-pairing reversed-phase liquid chromatography (IP-RPLC) method is often employed.[15] A common mobile phase consists of an aqueous solution of a perfluorinated carboxylic acid, such as trifluoroacetic acid (TFA), with a small percentage of an organic solvent like acetonitrile.[15][16]

-

Flow Rate: A typical flow rate is around 1.0 - 1.2 mL/min.[10]

-

Temperature: The column is often maintained at a constant temperature, for example, 25°C or 30°C, to ensure reproducibility.[10][15]

-

-

Detection:

-

Gentamicin components lack a strong UV chromophore, making direct UV detection challenging.[1]

-

Pre-column Derivatization: A common approach is to derivatize the gentamicin components with a UV-absorbing agent, such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB), allowing for UV detection at a specific wavelength (e.g., 365 nm).[10][19]

-

Electrochemical Detection (ED): Pulsed Amperometric Detection (PAD) is another sensitive method for the direct detection of underivatized aminoglycosides.[15][18]

-

Mass Spectrometry (MS): HPLC coupled with a mass spectrometer provides high sensitivity and specificity for both quantification and identification of the components.[1]

-

Charged Aerosol Detection (CAD): This universal detector can be used for the analysis of gentamicin without derivatization.[3]

-

-

Data Analysis:

-

The individual components (C1, C1a, C2, etc.) are identified based on their retention times compared to a reference standard.

-

Quantification is performed by measuring the peak area of each component and comparing it to a calibration curve generated from standards of known concentrations.

-

dot

Caption: Experimental workflow for HPLC analysis of Gentamicin.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.[20]

-

Preparation of Gentamicin Component Stock Solution:

-

Accurately weigh a reference standard of the purified gentamicin component (e.g., C1, C1a, or C2).

-

Dissolve it in a suitable sterile solvent (e.g., water) to create a stock solution of a known concentration.[20]

-

-

Preparation of Microtiter Plates:

-

Perform serial two-fold dilutions of the gentamicin component stock solution in a cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.[20]

-

-

Inoculum Preparation:

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the diluted gentamicin component with the prepared bacterial suspension.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubate the plate at 35 ± 2°C for 16-20 hours.[20]

-

-

Interpretation of Results:

-

After incubation, visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the gentamicin component that completely inhibits visible growth.[20] The growth control well should be turbid, and the sterility control well should be clear for the test to be valid.[20]

-

Conclusion

A thorough understanding of the individual components of the this compound complex is paramount for optimizing its therapeutic use and for the development of new aminoglycoside antibiotics. The variations in the relative abundance of the C1, C1a, and C2 components, coupled with their differing biological activities and susceptibilities to bacterial resistance mechanisms, underscore the importance of stringent quality control in the manufacturing of gentamicin-based pharmaceuticals. The detailed experimental protocols provided herein serve as a foundation for researchers and drug development professionals to accurately characterize and evaluate these critical components, ultimately contributing to the safer and more effective use of this essential antibiotic.

References

- 1. lcms.cz [lcms.cz]

- 2. Gentamicin sulfate | 1405-41-0 [chemicalbook.com]

- 3. Determination of this compound Composition and Related Substances in Pharmaceutical Preparations by LC with Charged Aerosol Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Gentamicins C1, C2, and C2a and Antiribosomal and Antibacterial Activity of Gentamicins B1, C1, C1a, C2, C2a, C2b, and X2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comparative Pharmacokinetics of Gentamicin C1, C1a and C2 in Healthy and Infected Piglets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gentamicin - Wikipedia [en.wikipedia.org]

- 8. Unraveling the Gentamicin Drug Product Complexity Reveals Variation in Microbiological Activities and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. davidpublisher.com [davidpublisher.com]

- 10. scispace.com [scispace.com]

- 11. walshmedicalmedia.com [walshmedicalmedia.com]

- 12. Structural origins of gentamicin antibiotic action | The EMBO Journal [link.springer.com]

- 13. Structural origins of gentamicin antibiotic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. pragolab.cz [pragolab.cz]

- 16. HPLC Separation of Gentamicins | SIELC Technologies [sielc.com]

- 17. separationmethods.com [separationmethods.com]

- 18. lcms.cz [lcms.cz]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

The Efficacy of Gentamicin Sulphate Against Gram-Positive and Gram-Negative Bacteria: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437) sulphate, an aminoglycoside antibiotic, has been a cornerstone in the treatment of severe bacterial infections for decades. Its efficacy is primarily centered on a broad spectrum of Gram-negative aerobic bacilli, though it exhibits activity against select Gram-positive organisms, often in a synergistic capacity. This technical guide provides a comprehensive analysis of gentamicin's mechanism of action, its spectrum of activity supported by quantitative susceptibility data, prevalent resistance mechanisms, and detailed experimental protocols for its evaluation. The information is intended to serve as a critical resource for researchers and professionals engaged in antimicrobial drug discovery and development.

Introduction

Discovered in the 1960s from Micromonospora purpurea, gentamicin is a bactericidal antibiotic renowned for its potent activity against a wide array of bacteria.[1] It is particularly crucial in treating infections caused by aerobic Gram-negative bacteria, including Pseudomonas aeruginosa and members of the Enterobacteriaceae family.[2][3] While its use against Gram-positive bacteria is more nuanced, it plays a significant role in combination therapies, especially for serious infections like endocarditis.[4] This guide delves into the technical details of gentamicin's antibacterial properties, offering a granular view of its interaction with both Gram-positive and Gram-negative bacteria.

Mechanism of Action

Gentamicin exerts its bactericidal effect by irreversibly inhibiting protein synthesis in susceptible bacteria.[5] This process can be broken down into several key stages:

-

Uptake: Gentamicin's entry into the bacterial cell is a multi-phase process. Initially, the cationic gentamicin molecule binds electrostatically to the negatively charged components of the bacterial outer membrane (in Gram-negatives) or cell wall (in Gram-positives). It then traverses the outer membrane of Gram-negative bacteria through porin channels.[6] The subsequent transport across the inner cytoplasmic membrane is an active, oxygen-dependent process linked to the electron transport chain and driven by the membrane potential (Δψ).[7][8] This energy-dependent uptake explains why gentamicin is ineffective against anaerobic bacteria.[8]

-

Ribosomal Binding: Once inside the cytoplasm, gentamicin binds to the 30S ribosomal subunit.[9] The primary binding site is the A-site on the 16S rRNA, specifically at helix 44 (h44).[10][11] This interaction, primarily through hydrogen bonds with nucleotides like A1408 and G1494, locks the ribosome in a conformation that reduces its decoding fidelity.[9]

-

Inhibition of Protein Synthesis: The binding of gentamicin to the A-site induces a conformational change that prevents the ribosome from proofreading the codon-anticodon pairing correctly. This leads to two primary inhibitory effects:

-

Mistranslation: The ribosome accepts incorrect aminoacyl-tRNAs, leading to the synthesis of non-functional or toxic proteins with errors throughout their polypeptide chains.[10]

-

Premature Termination: The formation of these aberrant proteins can lead to the premature termination of translation.

-

Inhibition of Ribosome Recycling: A secondary binding site on the 23S rRNA has been identified, where gentamicin is believed to block the interaction of the ribosome with ribosome recycling factors. This results in a pool of inactive ribosomes that cannot initiate new rounds of protein synthesis.[5][10]

-

The accumulation of non-functional proteins and the disruption of the ribosomal pool ultimately lead to metabolic collapse and bacterial cell death.[5]

Caption: Key mechanisms of bacterial resistance to gentamicin.

Experimental Protocols

Protocol: Broth Microdilution for MIC Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Gentamicin sulphate analytical standard

-

Bacterial isolate to be tested

-

Sterile saline (0.85%) or PBS

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Multichannel pipette

Procedure:

-

Antibiotic Preparation: Prepare a stock solution of gentamicin in a suitable solvent (e.g., sterile water). Perform serial two-fold dilutions in CAMHB in a separate plate or deep-well block to create a range of concentrations (e.g., 256 µg/mL to 0.25 µg/mL).

-

Plate Preparation: Using a multichannel pipette, dispense 100 µL of CAMHB into all wells of a 96-well microtiter plate. Transfer 100 µL of the appropriate 2x antibiotic dilutions to the corresponding wells in column 1.

-

Serial Dilution: Perform a serial two-fold dilution across the plate. Use a multichannel pipette set to 100 µL to mix the contents of column 1, then transfer 100 µL from column 1 to column 2. Repeat this process across the plate to column 10. Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).

-

Inoculum Preparation: Select 3-5 isolated colonies from a fresh (18-24 hour) agar (B569324) plate. Suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Inoculum Dilution: Dilute the standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in each well after inoculation.

-

Inoculation: Inoculate each well (except the sterility control) with 5 µL of the diluted bacterial suspension.

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of gentamicin that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol: Kirby-Bauer Disk Diffusion Test

This method provides a qualitative assessment of susceptibility (Susceptible, Intermediate, or Resistant).

Materials:

-

Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

-

Gentamicin antibiotic disks (10 µg)

-

Bacterial isolate to be tested

-

Sterile saline and 0.5 McFarland standard

-

Sterile cotton swabs

-

Forceps or disk dispenser

-

Ruler or calipers

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard as described in the broth microdilution protocol.

-

Plate Inoculation: Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension. Rotate the swab against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions, rotating the plate approximately 60 degrees each time to ensure confluent growth.

-

Disk Application: Using sterile forceps or a disk dispenser, place a 10 µg gentamicin disk onto the inoculated agar surface. Gently press the disk down to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: After incubation, measure the diameter of the zone of inhibition (where no growth occurs) around the disk in millimeters.

-

Interpretation: Compare the measured zone diameter to the interpretive criteria published by a standards organization like CLSI or EUCAST to determine if the isolate is Susceptible, Intermediate, or Resistant.

dot

Caption: Workflow for antimicrobial susceptibility testing (AST).

Protocol: Phenotypic Detection of Aminoglycoside-Modifying Enzymes (AMEs)

This biochemical assay detects acetyltransferase activity, a common AME mechanism.

Materials:

-

Bacterial cell lysate (prepared by sonication or chemical lysis)

-

Gentamicin solution

-

Acetyl-Coenzyme A (Acetyl-CoA)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) or DTDP (4,4'-dithiodipyridine)

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

-

96-well plate (UV-transparent)

-

Spectrophotometer (plate reader)

Procedure:

-

Lysate Preparation: Grow the test isolate in broth overnight. Harvest the cells by centrifugation, wash, and resuspend in buffer. Lyse the cells using a suitable method (e.g., sonication) to release intracellular contents. Centrifuge to pellet cell debris and collect the supernatant (crude lysate).

-

Reaction Setup: In a 96-well plate, set up the reaction mixture containing reaction buffer, the indicator (DTNB or DTDP), and the gentamicin substrate.

-

Enzyme Addition: Add a standardized amount of the crude cell lysate to the reaction wells. Include a control well with lysate but no gentamicin.

-

Initiate Reaction: Start the reaction by adding Acetyl-CoA to each well.

-

Spectrophotometric Reading: Immediately place the plate in a spectrophotometer and monitor the change in absorbance over time (e.g., at 412 nm for DTNB or 324 nm for DTDP). The reaction between the released Coenzyme A (a product of the acetylation reaction) and the indicator produces a colored product.

-

Interpretation: An increase in absorbance over time in the presence of gentamicin (compared to the control without the drug) indicates the presence of aminoglycoside acetyltransferase activity in the lysate, confirming a mechanism of enzymatic resistance.

Conclusion

This compound remains a clinically vital antibiotic, demonstrating powerful bactericidal activity against a wide range of Gram-negative pathogens. Its effectiveness against Gram-positive bacteria is primarily realized through synergistic combination with cell wall-active agents. However, the rise of resistance, mediated predominantly by aminoglycoside-modifying enzymes, target site alterations, and efflux mechanisms, poses a continuous threat to its utility. A thorough understanding of its mechanism, spectrum, and the molecular basis of resistance is essential for its appropriate clinical use and for the development of novel strategies to overcome resistance. The standardized protocols provided herein are fundamental tools for the ongoing surveillance and research required to preserve the efficacy of this important therapeutic agent.

References

- 1. Increasing Prevalence of Aminoglycoside-Resistant Enterococcus faecalis Isolates Due to the aac(6’)-aph(2”) Gene: A Therapeutic Problem in Kermanshah, Iran - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antimicrobial Susceptibility Patterns of Enterococcus faecalis and Enterococcus faecium Isolated from Poultry Flocks in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Gentamicin - Wikipedia [en.wikipedia.org]

- 6. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of ribosomal binding, membrane potential, and electron transport in bacterial uptake of streptomycin and gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Gentamicin [pdb101.rcsb.org]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Structural origins of gentamicin antibiotic action - PMC [pmc.ncbi.nlm.nih.gov]

Gentamicin Sulphate: A Comprehensive Technical Guide for Use as a Selection Agent in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gentamicin (B1671437) sulphate, an aminoglycoside antibiotic, is a powerful tool in molecular biology, primarily utilized as a selection agent to isolate genetically modified cells. Its potent inhibitory action on protein synthesis in both prokaryotic and eukaryotic cells makes it effective for selecting cells that have successfully incorporated a gentamicin resistance gene. This technical guide provides an in-depth overview of the core principles and practical applications of gentamicin sulphate in a research and drug development context. It details the mechanism of action, provides recommended working concentrations for various cell types, and offers comprehensive experimental protocols for its use. This document aims to be an essential resource for researchers employing gentamicin-based selection in their experimental workflows.

Introduction

The ability to select for genetically modified cells is a cornerstone of modern molecular biology. Selectable markers, typically antibiotic resistance genes, allow researchers to isolate and propagate cells that have been successfully transfected or transformed with a vector carrying a gene of interest. This compound has emerged as a widely used selection agent due to its broad-spectrum activity and well-characterized mechanism of action. This guide will delve into the technical aspects of using this compound for selection, providing the necessary information for its effective implementation in experimental design.

Mechanism of Action

Gentamicin's primary mode of action is the inhibition of protein synthesis. It binds specifically to the 30S ribosomal subunit in prokaryotes and, to a lesser extent, the 80S ribosome in eukaryotes.[1][2][3][4][5] This binding event interferes with the initiation and elongation steps of translation, leading to the production of truncated or non-functional proteins, ultimately resulting in cell death.[1][3] The bactericidal effect is concentration-dependent, with higher concentrations leading to more rapid cell killing.[1]

The molecular basis for resistance to gentamicin is the expression of a gentamicin resistance gene, such as those encoding aminoglycoside-modifying enzymes. A common example is the gentamicin-3-N-acetyltransferase [AAC(3)], which inactivates the antibiotic by acetylation.[6] Plasmids engineered to carry both a gene of interest and a gentamicin resistance gene allow for the selection of successfully modified cells in a culture treated with gentamicin.

References

- 1. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. us.ivfstore.com [us.ivfstore.com]

- 3. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Gentamicin Solution (Gentamicin Sulfate Solution), 10 mg/ml [capricorn-scientific.com]

- 6. Development of a plant transformation selection system based on expression of genes encoding gentamicin acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

Heat Stability of Gentamicin Sulfate for Media Preparation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the heat stability of gentamicin (B1671437) sulfate (B86663), a critical factor for its use in the preparation of sterile microbiological and cell culture media. Gentamicin sulfate is a broad-spectrum aminoglycoside antibiotic widely used to prevent bacterial contamination. Understanding its stability under various heat sterilization methods, particularly autoclaving, is paramount for ensuring the efficacy of the antibiotic and the integrity of experimental results.

Physicochemical Properties and Mechanism of Action

Gentamicin sulfate is a complex mixture of related aminoglycoside structures, primarily gentamicin C1, C1a, C2, C2a, and C2b, produced by the fermentation of Micromonospora purpurea. Its antibacterial activity stems from its ability to bind to the 30S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis and ultimately cell death. Due to the absence of a strong UV-absorbing chromophore, specialized analytical techniques are required for its quantification.[1][2][3]

Heat Stability of Gentamicin Sulfate

The heat stability of gentamicin sulfate is a subject of considerable discussion in scientific literature, with some sources indicating its robustness to heat, including autoclaving, while others report degradation under certain thermal conditions.

Autoclaving at 121°C

Standard autoclaving procedures involve heating at 121°C for 15-20 minutes to achieve sterility. A study involving an antimicrobial lock solution containing gentamicin sulfate (5 mg/mL) reported that the solution was terminally sterilized by autoclaving at 121°C for 20 minutes.[4] Subsequent HPLC analysis of the autoclaved solution showed that the gentamicin concentration was maintained within a 90-110% range of the target concentration over a 12-month storage period, suggesting good stability under these conditions.[4] However, it is important to note that the initial concentration immediately after autoclaving was approximately 4.55 mg/mL, which is about 9% lower than the target concentration of 5 mg/mL, indicating some potential for degradation.[4]

Another study investigating the heat stability of various antibiotics found that gentamicin was "quite stable to heat at 121°C".[5] In contrast, a study mimicking the heat generated during the curing of bone cement, which reached a peak temperature of 90.7°C, reported an approximate 25% degradation of gentamicin.[2] While the temperature is lower than autoclaving, the duration and chemical environment are different, which could account for the observed degradation.

Factors Influencing Thermal Degradation

Several factors can influence the thermal stability of gentamicin sulfate in solution:

-

pH: Gentamicin is most stable in the pH range of 4.5 to 7.0.[6] Extreme pH values can lead to hydrolysis and degradation.

-

Presence of Other Substances: The composition of the medium can affect stability. For instance, the Maillard reaction between the amino groups of gentamicin and reducing sugars in the medium can occur at high temperatures, leading to degradation and browning of the medium.

-

Moisture: The presence of moisture can facilitate hydrolytic degradation, especially at elevated temperatures.[6]

Degradation Products

Thermal degradation of gentamicin can lead to the formation of various byproducts. The primary degradation products identified under various stress conditions (including oxidative stress) are gentamines (C1, C1a, and C2), which result from the cleavage of glycosidic bonds.[3][7]

Data on Heat-Induced Degradation of Gentamicin Sulfate

The following table summarizes the available quantitative data on the degradation of gentamicin sulfate under different heat conditions. It is important to note the variability in experimental conditions and analytical methods.

| Temperature (°C) | Duration | Matrix | Analytical Method | Degradation (%) | Reference |

| 121 | 20 minutes | Antimicrobial Lock Solution (aqueous) | HPLC | ~9% (inferred from initial concentration drop) | [4] |

| 90.7 (peak) | 22 minutes | Saline Solution | Immunoassay | ~25% | [2] |

| 60 | 30 days | Coating on Hydroxyapatite Rods | LC-ELSD | No noticeable effect on the chemical composition | [3] |

| 50 | 30 minutes | Aqueous Solution | UV Spectroscopy | 22.09% | [8] |

Methodologies for Media Preparation